molecular formula C26H21FN6O2 B2573090 3-(2-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one CAS No. 1031595-03-5

3-(2-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one

Cat. No.: B2573090
CAS No.: 1031595-03-5
M. Wt: 468.492
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a triazoloquinazoline derivative characterized by a 2-fluorophenyl substituent at position 3 and a 4-phenylpiperazine-1-carbonyl group at position 8. The triazoloquinazoline core is a privileged scaffold in medicinal chemistry, often associated with diverse biological activities, including anticancer, antimicrobial, and central nervous system (CNS) modulation .

Properties

IUPAC Name

3-(2-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-1H-triazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN6O2/c27-21-9-5-4-8-19(21)23-24-28-25(34)20-11-10-17(16-22(20)33(24)30-29-23)26(35)32-14-12-31(13-15-32)18-6-2-1-3-7-18/h1-11,16,30H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHQHKFQRKWBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-fluorobenzoyl chloride with 4-phenylpiperazine in the presence of a base can yield an intermediate, which is then subjected to cyclization with triazole derivatives to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can lead to the formation of partially hydrogenated products.

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of triazole derivatives, including the compound , suggests a wide range of bioactivities:

  • Antifungal Activity : Triazoles are well-known for their antifungal properties. They inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. Studies have shown that triazole derivatives can exhibit potent antifungal activity against various pathogens such as Candida and Aspergillus species .
  • Antibacterial Effects : The compound has also been evaluated for antibacterial properties. Research indicates that triazole derivatives can inhibit bacterial growth by targeting specific bacterial enzymes or disrupting cell wall synthesis. For instance, certain triazole compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Neuroprotective Effects : Some studies suggest that triazole derivatives may possess neuroprotective properties. They could potentially be used in the treatment of neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-(2-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one typically involves multi-step reactions starting from easily accessible precursors. The structure-activity relationship studies indicate that modifications on the phenyl and piperazine rings can significantly influence the biological activity of the compounds.

Table 1: Summary of Biological Activities

Activity TypeTarget Pathogen / ConditionMIC Range (μg/mL)Reference
AntifungalCandida albicans0.5 - 8
AntibacterialStaphylococcus aureus0.125 - 8
NeuroprotectiveNeurodegenerative diseasesN/A

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical settings:

  • Antifungal Treatment : A study demonstrated that a series of triazole compounds exhibited superior antifungal activity compared to conventional treatments like fluconazole against resistant strains of Candida species .
  • Bacterial Infections : Another investigation reported that modified triazole-piperazine hybrids displayed enhanced antibacterial activity against multi-drug resistant strains of E. coli, suggesting their potential as new therapeutic agents in antibiotic resistance scenarios .
  • Neuroprotection : Research exploring the neuroprotective effects of various triazoles indicated that certain derivatives could reduce neuronal apoptosis in models of oxidative stress, pointing towards their potential application in neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent (Position 3) Substituent (Position 8) Molecular Formula Molecular Weight logP Biological Activity
3-(2-Fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one (Target) 2-Fluorophenyl 4-Phenylpiperazine-1-carbonyl C27H22FN7O2 495.51* ~3.8† Not explicitly reported
3-(4-Chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (E543-0314) 4-Chlorophenyl 4-Phenylpiperazine-1-carbonyl C26H21ClN6O2 484.94 3.5464 Undisclosed (structural analog)
3-(4-Fluorophenyl)-8-[4-(pyridin-2-yl)piperazine-1-carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (E543-0471) 4-Fluorophenyl 4-(Pyridin-2-yl)piperazine-1-carbonyl C25H20FN7O2 469.48 ~3.0‡ Undisclosed (solubility optimized)
3-[(4-Isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (Savirin) 4-Isopropylphenylsulfonyl None C19H18N4O3S 382.43 ~2.5§ Staphylococcus aureus antagonism

*Estimated based on E543-0314 (Cl → F substitution reduces molecular weight by ~16.45 g/mol).
†Predicted based on fluorophenyl and piperazine contributions.
‡Lower logP due to pyridine’s polarity.
§Reduced lipophilicity from sulfonyl group.

Substituent Effects

  • 4-Chlorophenyl (E543-0314): Chlorine’s larger size increases lipophilicity (logP 3.5464 vs.
  • Piperazine Modifications :
    • 4-Phenylpiperazine (Target) : The phenyl group increases logP (~3.8) compared to pyridin-2-yl (E543-0471, logP ~3.0), suggesting enhanced CNS penetration .
    • 4-(Pyridin-2-yl)piperazine (E543-0471) : Pyridine introduces a basic nitrogen, improving aqueous solubility but reducing affinity for hydrophobic binding pockets .

Physicochemical and ADMET Properties

  • logP and Solubility :
    • The target’s logP (~3.8) balances lipophilicity for membrane penetration and solubility for bioavailability.
    • E543-0471’s lower logP (~3.0) due to pyridine may favor renal excretion over CNS activity .
  • Hydrogen Bonding : The 2-fluorophenyl group’s electronegativity and piperazine’s carbonyl group enhance polar surface area (~70 Ų), influencing transporter-mediated uptake .

Biological Activity

The compound 3-(2-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazole and quinazoline derivatives. Its structural formula can be represented as follows:

C20H19FN4O\text{C}_{20}\text{H}_{19}\text{F}\text{N}_{4}\text{O}

This structure incorporates a fluorophenyl moiety and a phenylpiperazine group, which are known to enhance biological activity through various mechanisms.

Antifungal Activity

Research indicates that derivatives of triazoles, including the target compound, exhibit significant antifungal activity. A study highlighted that triazole compounds can show potent effects against various fungal strains such as Candida albicans and Cryptococcus neoformans. The minimum inhibitory concentration (MIC) values for related triazole derivatives have been reported as low as 0.0156 μg/mL against these pathogens .

Table 1: Antifungal Activity of Triazole Derivatives

CompoundFungal StrainMIC (μg/mL)
Triazole Derivative 1Candida albicans0.0156
Triazole Derivative 2Cryptococcus neoformans0.25
Target CompoundAspergillus fumigatusTBD

Antibacterial Activity

The antibacterial properties of triazole derivatives have also been investigated. Compounds similar to the target compound have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain triazole derivatives demonstrated MIC values ranging from 0.125 μg/mL to 8 μg/mL against bacterial strains like Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMIC (μg/mL)
Triazole Derivative AStaphylococcus aureus0.125
Triazole Derivative BE. coli8
Target CompoundTBDTBD

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific substituents on the triazole and quinazoline rings significantly influences biological activity. For example, compounds with halogen substituents (like fluorine) at specific positions showed enhanced antifungal potency compared to those without such modifications .

In particular, the combination of a piperazine moiety with a triazole core has been associated with increased receptor binding affinity and improved efficacy in various biological assays.

Case Studies

Recent studies have explored the therapeutic potential of similar compounds in clinical settings:

  • Antifungal Resistance : A study demonstrated that certain triazole derivatives could overcome resistance mechanisms in Candida albicans, showing promise for treating resistant infections .
  • Cancer Therapeutics : Investigations into quinazoline derivatives have shown potential in inhibiting cancer cell proliferation in vitro, suggesting that the target compound may also possess anticancer properties .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, starting with the formation of the triazoloquinazolinone core followed by functionalization with the 4-phenylpiperazine moiety. Critical steps include:

  • Cyclization : Refluxing precursors like 2-hydrazinobenzoic acid derivatives with dithioimidocarbonates in ethanol or dimethylformamide (DMF) under basic conditions (e.g., triethylamine) to form the triazole ring .
  • Coupling Reactions : Introducing the 4-phenylpiperazine group via carbodiimide-mediated coupling (e.g., EDC/HOBt) to the carbonyl position. Solvent choice (e.g., DMF for polar aprotic conditions) and temperature control (40–60°C) are critical for high yields .
  • Purification : Recrystallization from ethanol or methanol improves purity .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

  • NMR Spectroscopy : 1H and 13C NMR identify fluorophenyl (δ 7.2–7.6 ppm for aromatic protons) and piperazine (δ 2.5–3.5 ppm for CH2 groups) substituents. 19F NMR confirms fluorine presence .
  • IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ indicate carbonyl groups, while triazole C-N stretches appear at ~1500 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion) .

Q. How can reaction progress and purity be monitored during synthesis?

  • Thin-Layer Chromatography (TLC) : Use silica plates with UV-active indicators to track intermediates .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients resolve by-products .
  • Melting Point Analysis : Sharp melting ranges (e.g., 190–195°C) indicate purity .

Q. What are the key challenges in synthesizing this compound, and how are they addressed?

  • Low Yields in Cyclization : Optimize stoichiometry of dithioimidocarbonates and hydrazine derivatives; use phase-transfer catalysts (e.g., benzyltributylammonium bromide) .
  • By-Product Formation : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) for purification .
  • Moisture Sensitivity : Conduct reactions under anhydrous conditions (e.g., molecular sieves in DMF) .

Q. How does substituent variation (e.g., fluorophenyl vs. chlorophenyl) impact reactivity?

  • Electron-Withdrawing Groups (e.g., -F) : Enhance electrophilicity at the quinazolinone core, accelerating nucleophilic attacks (e.g., piperazine coupling) .
  • Steric Effects : Bulky substituents (e.g., isopropylphenyl) may reduce reaction rates, requiring prolonged reflux times .

Advanced Research Questions

Q. How is X-ray crystallography with SHELX software applied to resolve structural ambiguities?

  • Data Collection : Use single-crystal diffractometers (Mo Kα radiation) to obtain high-resolution data.
  • Refinement with SHELXL : Apply restraints for hydrogen atoms (riding model) and anisotropic displacement parameters for heavy atoms. Hydrogen-bonding networks (e.g., N–H···O dimers) stabilize the crystal lattice .
  • Validation : Check for R-factor convergence (<5%) and plausible bond lengths/angles .

Q. What computational methods (e.g., DFT) analyze electronic properties and reaction mechanisms?

  • Geometry Optimization : Use B3LYP/6-31G(d) to calculate equilibrium structures. Compare with crystallographic data to validate accuracy .
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at low LUMO regions) .
  • Mechanistic Studies : Simulate transition states for key steps (e.g., cyclization) using Gaussian or ORCA software .

Q. How are structure-activity relationships (SAR) explored for biological applications?

  • In Vitro Assays : Test cytotoxicity (MTT assay), anti-inflammatory (COX-2 inhibition), and antimicrobial activity (MIC against S. aureus). Compare with analogs (e.g., chlorophenyl vs. fluorophenyl derivatives) .
  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase for anticancer activity). Key residues (e.g., Lys721) may form hydrogen bonds with the triazole ring .

Q. What strategies mitigate crystallization challenges for structural analysis?

  • Solvent Screening : Test polar solvents (ethanol, methanol) and mixed systems (DMF/water) for slow evaporation .
  • Seeding : Introduce microcrystals from analogous compounds (e.g., triazoloquinazolinones with similar substituents) .
  • Temperature Gradients : Gradual cooling (0.5°C/hour) from saturated solutions promotes ordered crystal growth .

Q. How are contradictions in bioactivity data resolved across different assays?

  • Dose-Response Curves : Establish IC50 values in multiple cell lines (e.g., MCF-7 vs. HeLa) to assess specificity .
  • Metabolic Stability Tests : Use liver microsomes to evaluate compound degradation, which may explain variability in in vivo vs. in vitro results .
  • Statistical Analysis : Apply ANOVA to identify significant differences (p<0.05) between experimental groups, accounting for batch effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.